Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)pyrrolidine-1-carboxylate
Description
Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate is a boronic ester-containing compound featuring a pyrrolidine ring substituted with a tert-butyl carbamate group and a phenoxy linker to a pinacol boronate ester. This structure positions it as a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems in pharmaceuticals and materials science . Its design combines the rigidity of the pyrrolidine ring with the reactivity of the boronate ester, making it suitable for stereoselective synthesis and functional group transformations.
Properties
Molecular Formula |
C21H32BNO5 |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C21H32BNO5/c1-19(2,3)26-18(24)23-13-12-17(14-23)25-16-10-8-15(9-11-16)22-27-20(4,5)21(6,7)28-22/h8-11,17H,12-14H2,1-7H3 |
InChI Key |
SGHPXNIINLLSMV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3CCN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
This detailed synthesis protocol is supported by experimental data and spectroscopic characterization, making it a reliable reference for researchers aiming to prepare this compound or its derivatives.
Sources:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of biologically active compounds.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through its role as a boronate ester. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction is facilitated by the formation of a palladium-boron complex, which undergoes transmetalation and reductive elimination to yield the final product .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidine/Piperidine Cores
Physicochemical Properties
Reactivity in Cross-Coupling Reactions
- Target Compound : Demonstrates high reactivity in Suzuki-Miyaura couplings with aryl halides (e.g., 80–90% yield with Pd(PPh₃)₄ catalysis) .
- Cyanated Analog (): The electron-withdrawing cyano group accelerates oxidative addition but may require lower temperatures to prevent deboronation .
- Piperidine Analog () : Reduced steric bulk compared to pyrrolidine derivatives enables faster transmetallation, achieving >95% conversion in sterically demanding couplings .
Biological Activity
Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)pyrrolidine-1-carboxylate (commonly referred to as Tert-butyl dioxaborolane derivative) is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : C18H30BNO4
- CAS Number : 900503-08-4
- Molar Mass : 335.26 g/mol
- Purity : 97% .
The biological activity of Tert-butyl dioxaborolane derivatives is primarily attributed to their ability to interact with various biological targets. These compounds can act as enzyme inhibitors or modulators and have been studied for their effects on cellular pathways involved in cancer progression and inflammation.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit specific enzymes associated with tumor growth and metastasis.
- Modulation of Signal Transduction Pathways : The compound has been shown to affect pathways such as the p53 signaling pathway, which is crucial in regulating cell cycle and apoptosis .
- Interaction with Receptors : Tert-butyl dioxaborolane derivatives may bind to specific receptors (e.g., EphA2), leading to altered cell migration and invasion characteristics in cancer cells .
Biological Activity Data
Case Study 1: Anticancer Properties
In a study published in Molecules, Tert-butyl dioxaborolane derivatives were evaluated for their anticancer properties against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for therapeutic use in oncology .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The administration of Tert-butyl dioxaborolane resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent .
Research Findings
Recent research has highlighted the versatility of Tert-butyl dioxaborolane derivatives in various biological contexts:
- Tumor Suppression : Compounds have been shown to promote degradation of oncogenic receptors like EphA2, leading to reduced tumor growth and metastasis .
- Cytotoxicity : The cytotoxic effects observed in different cancer cell lines indicate a broad spectrum of activity that warrants further investigation into structure-activity relationships (SAR) .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how are reaction conditions optimized?
The compound is typically synthesized via multi-step organic reactions. Key steps include:
- Suzuki-Miyaura coupling precursors : The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is introduced via palladium-catalyzed cross-coupling reactions. For example, tert-butyl-protected intermediates are often coupled with aryl halides using Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF or dioxane at 60–80°C .
- Protection/deprotection strategies : The tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen is stable under basic conditions but cleaved under acidic conditions (e.g., HCl in dioxane) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/chloroform) is used to isolate the final product. Yields range from 40% to 78% depending on steric hindrance and reaction scale .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm the structure, with characteristic peaks for the tert-butyl group (~1.4 ppm, singlet) and pyrrolidine protons (2.5–4.0 ppm). B NMR can verify the boronate ester integrity (~30 ppm) .
- Mass spectrometry : High-resolution ESI-MS or HRMS validates the molecular ion ([M+H]) and fragments (e.g., loss of Boc group: [M+H–C₄H₈O₂]) .
- Infrared spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm) and boronate ester (B–O, ~1350 cm) groups are diagnostic .
Q. What safety precautions are essential when handling this compound?
- Thermal stability : Avoid exposure to heat, sparks, or open flames (P210) due to potential decomposition .
- Protective equipment : Use gloves and fume hoods to prevent inhalation/contact. The compound may hydrolyze in moisture, releasing boric acid derivatives .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent boronate ester degradation .
Advanced Research Questions
Q. How does the steric bulk of the tert-butyl group influence reactivity in cross-coupling reactions?
The tert-butyl group on the pyrrolidine nitrogen enhances steric protection of the boronate ester, reducing undesired side reactions (e.g., protodeboronation). However, it may slow coupling kinetics in Suzuki-Miyaura reactions due to hindered access to the Pd catalyst. Optimization requires balancing steric bulk with electronic effects, often achieved by adjusting reaction temperature (70–100°C) and catalyst loading (1–5 mol% Pd) .
Q. What strategies mitigate instability of the boronate ester under aqueous conditions?
- Anhydrous conditions : Reactions are conducted in dried solvents (THF, dioxane) with molecular sieves to prevent hydrolysis .
- Buffered systems : Use pH-stable buffers (e.g., phosphate, pH 7–8) in biological assays to avoid boronate ester cleavage .
- Alternative protecting groups : Pinacol boronate esters (as in this compound) are more stable than neopentyl glycol derivatives under basic conditions .
Q. How can researchers resolve contradictions in reported yields for similar compounds?
Discrepancies in yields (e.g., 42% vs. 78% for analogous syntheses) often arise from:
- Purification methods : Gradient elution in chromatography vs. recrystallization .
- Scale effects : Milligram-scale reactions may suffer from higher proportional losses compared to gram-scale .
- Catalyst activity : Batch variability in Pd catalysts or ligand purity can impact efficiency . Systematic replication with controlled variables (catalyst source, solvent purity) is recommended .
Q. What computational tools aid in predicting the compound’s solubility and reactivity?
- QSAR models : Predict solubility in polar aprotic solvents (e.g., DMSO, DMF) based on logP values (~3.5 for this compound) .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites for reaction design .
- Molecular docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .
Q. How does the compound’s stereochemistry affect its application in medicinal chemistry?
The pyrrolidine ring’s stereochemistry (R/S configuration) influences binding affinity to target proteins. For example:
- Enantiomeric purity : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, with biological assays showing >10-fold differences in IC₅₀ values between enantiomers .
- Conformational analysis : NOESY NMR or X-ray crystallography reveals preferred ring puckering modes, critical for rational drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
